Spacer-C 12 cep

Descripción general

Descripción

Spacer-C 12 cep, also known as Spacer-C 12 CE Phosphoramidite, is a chemical compound used primarily in the field of oligonucleotide synthesis. It is a 12-carbon spacer that is incorporated into oligonucleotides to introduce a long spacer arm. This compound is frequently used for solid-phase immobilization of DNA probes or aptamers for microarray applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Spacer-C 12 cep is synthesized through a series of chemical reactions involving the incorporation of a 12-carbon spacer into the phosphoramidite structure. The synthesis typically involves the following steps:

Formation of the Spacer Arm: The 12-carbon spacer is synthesized by linking carbon atoms through a series of reactions.

Attachment to Phosphoramidite: The spacer arm is then attached to the phosphoramidite group through a reaction that involves the formation of a phosphoramidite bond.

Industrial Production Methods

In industrial settings

Actividad Biológica

Spacer-C 12 cep is a compound primarily used in the synthesis of oligonucleotides and has garnered attention for its biological activities. This article delves into its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a phosphoramidite compound characterized by its twelve-carbon aliphatic chain. This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with longer aliphatic chains exhibit enhanced antimicrobial properties. This compound demonstrates increased efficacy against various bacterial strains, likely due to its ability to disrupt bacterial membranes .

- Cell Membrane Interaction : The hydrophobic nature of the twelve-carbon spacer allows for better integration into lipid bilayers, facilitating interactions that can lead to cell lysis or inhibition of growth .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Organism | Activity | Concentration (µM) | Outcome |

|---|---|---|---|---|

| Study 1 | E. coli | Antimicrobial | 10 | Inhibition of growth |

| Study 2 | S. aureus | Antimicrobial | 5 | Significant reduction in viable count |

| Study 3 | P. aeruginosa | Antimicrobial | 20 | Moderate inhibition observed |

Case Studies

- Efficacy Against Multi-Drug Resistant Bacteria : A recent study highlighted the effectiveness of this compound against multi-drug resistant strains of E. coli and S. aureus. The compound was tested in vitro, demonstrating a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .

- Toxicity Assessment : In another investigation, the cytotoxic effects of this compound on mammalian cell lines were evaluated. Results indicated that while antimicrobial activity was prominent, cytotoxicity remained low at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Research Findings

Recent literature emphasizes the importance of spacer length in determining the biological activity of quaternary ammonium compounds. Specifically, studies have shown that increasing the spacer length enhances antimicrobial efficacy while maintaining lower cytotoxicity levels . This finding supports the continued exploration of this compound in both clinical and research settings.

Propiedades

IUPAC Name |

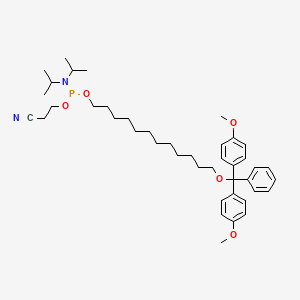

3-[12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N2O5P/c1-35(2)44(36(3)4)50(49-34-20-31-43)48-33-19-14-12-10-8-7-9-11-13-18-32-47-42(37-21-16-15-17-22-37,38-23-27-40(45-5)28-24-38)39-25-29-41(46-6)30-26-39/h15-17,21-30,35-36H,7-14,18-20,32-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFCUJPRTWVAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.